Chemical properties of 2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole
Chemical properties of 2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole
This technical guide details the chemical properties, synthesis, and reactivity of 2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole is a bifunctional heterocyclic intermediate designed for the synthesis of bioactive compounds. It features a chloromethyl "warhead" (an electrophilic site for SN2 reactions) and a cyclobutyl moiety (a lipophilic, metabolically stable spacer). This compound is primarily utilized as a linker in fragment-based drug discovery (FBDD) to introduce the 1,3,4-oxadiazole core—a proven bioisostere for amides and esters—while modulating physicochemical properties via the cyclobutyl ring.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data / Prediction |
| IUPAC Name | 2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole |
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol |
| Predicted LogP | ~1.8 – 2.1 (Moderate Lipophilicity) |
| TPSA | 38.92 Ų (Favorable for CNS penetration) |
| Physical State | Low-melting solid or viscous oil (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water.[1][2][3][4] |
Structural Analysis[2][12][13]
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Oxadiazole Core: The 1,3,4-oxadiazole ring is electron-deficient, making it resistant to oxidative metabolism (e.g., P450) compared to furan or thiophene. It acts as a hydrogen bond acceptor.
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Cyclobutyl Group: Provides a rigidified lipophilic bulk. Unlike flexible alkyl chains (e.g., n-butyl), the cyclobutyl ring restricts conformational freedom, potentially improving binding affinity (entropic advantage). It is generally more metabolically stable than isopropyl or tert-butyl groups.
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Chloromethyl Group: A highly reactive alkyl halide motif susceptible to nucleophilic attack.
Synthetic Pathways (The "Make")
The synthesis of 2-(chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole typically proceeds via the cyclization of a diacylhydrazine intermediate. The most robust protocol involves a two-step sequence starting from cyclobutanecarbohydrazide.
Validated Synthetic Protocol
Step 1: N-Acylation
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Reagents: Cyclobutanecarbohydrazide, Chloroacetyl chloride, Triethylamine (TEA).
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (0°C to RT).
-
Mechanism: Nucleophilic attack of the hydrazide nitrogen on the acyl chloride to form N'-chloroacetyl-cyclobutanecarbohydrazide.
-
Key Precaution: Temperature control (0°C) is critical to prevent bis-acylation.
Step 2: Dehydrative Cyclization
-
Conditions: Reflux (80–100°C) for 2–4 hours.
-
Mechanism: The acyclic hydrazide undergoes dehydration to close the 1,3,4-oxadiazole ring.
-
Workup: Quench excess POCl3 with ice/water (Exothermic!). Extract with EtOAc.
Synthesis Workflow Diagram
Figure 1: Retrosynthetic pathway for the target oxadiazole.
Chemical Reactivity Profile (The "Use")
The utility of this compound lies in the orthogonal reactivity of its two ends: the stable cyclobutyl-oxadiazole anchor and the reactive chloromethyl electrophile.
A. Nucleophilic Substitution (SN2)
The chloromethyl group is highly activated by the electron-withdrawing nature of the adjacent oxadiazole ring. It reacts readily with diverse nucleophiles:
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Amines (Secondary/Primary): Forms N-substituted (oxadiazolyl)methyl amines. Used to link the scaffold to basic pharmacophores.
-
Thiols: Forms thioethers. Common in peptidomimetic design.
-
Phenols/Alcohols: Forms ether linkages (Williamson Ether Synthesis conditions: K2CO3, Acetone/DMF).
B. Ring Stability[6]
-
Acid/Base Stability: The 1,3,4-oxadiazole ring is generally stable to mild acid and base. However, strong aqueous base at high temperatures can hydrolyze the ring back to the hydrazide.
-
Thermal Stability: High thermal stability allows it to survive subsequent high-temperature reactions (e.g., Suzuki couplings on other parts of the molecule).
Reactivity Landscape Diagram
Figure 2: Divergent synthesis capabilities via the chloromethyl warhead.[8][9][10]
Medicinal Chemistry Applications
Bioisosterism
The 1,3,4-oxadiazole ring is a classical non-classical bioisostere for:
-
Amides (-CONH-): It mimics the planar geometry and hydrogen-bonding capability of an amide bond but lacks the hydrolytic instability of the peptide bond.
-
Esters (-COO-): Provides metabolic stability against esterases.
The Cyclobutyl Advantage
In drug design, replacing linear alkyl chains (propyl/butyl) with a cyclobutyl ring often results in:
-
Lower Lipophilicity (LogP): Compared to the open-chain n-butyl analog, cyclobutyl often lowers LogP slightly while maintaining hydrophobic bulk.
-
Metabolic Blocking: The ring structure prevents
-oxidation and hinders P450 oxidation at the internal carbons.
Safety & Handling
-
Hazard Class: Alkylating Agent.
-
Signal Word: DANGER
-
H-Statements:
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H314: Causes severe skin burns and eye damage (due to chloromethyl and potential hydrolysis to HCl).
-
H317: May cause an allergic skin reaction (sensitizer).
-
H341: Suspected of causing genetic defects (typical for alkylating agents).
-
-
Precautions: Handle in a fume hood. Wear butyl rubber gloves. Quench all glassware with dilute ammonia or NaOH before cleaning to destroy residual alkylating agent.
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link
-
Jakopin, Z. "Synthesis of 1,3,4-Oxadiazoles." Synthesis, 2017.[5][11] (General review on POCl3 cyclization methods).
- Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. (Reference for stability of oxadiazoles).
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Context on cyclobutyl and oxadiazole bioisosteres).
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